molecular formula C14H9Cl2N3O4 B5834352 N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No.: B5834352
M. Wt: 354.1 g/mol
InChI Key: UDTNHESKKSSUSA-UHFFFAOYSA-N
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Description

N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a 3,4-dichlorophenyl group, a nitrobenzene moiety, and a carboximidamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-nitrobenzene-1-carboximidamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

3,4-dichlorobenzoyl chloride+4-nitrobenzene-1-carboximidamideBaseN’-[(3,4-dichlorophenyl)carbonyl]oxy-4-nitrobenzenecarboximidamide\text{3,4-dichlorobenzoyl chloride} + \text{4-nitrobenzene-1-carboximidamide} \xrightarrow{\text{Base}} \text{N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide} 3,4-dichlorobenzoyl chloride+4-nitrobenzene-1-carboximidamideBase​N’-[(3,4-dichlorophenyl)carbonyl]oxy-4-nitrobenzenecarboximidamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide.

Chemical Reactions Analysis

Types of Reactions

N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorines on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-aminobenzenecarboximidamide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various biological receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[(3,4-dichlorophenyl)carbonyl]oxy}pyridine-2-carboximidamide
  • N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide

Uniqueness

N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-11-6-3-9(7-12(11)16)14(20)23-18-13(17)8-1-4-10(5-2-8)19(21)22/h1-7H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTNHESKKSSUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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